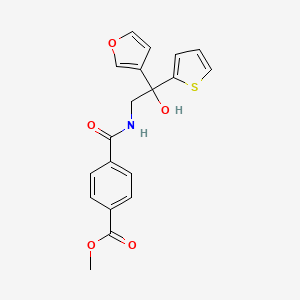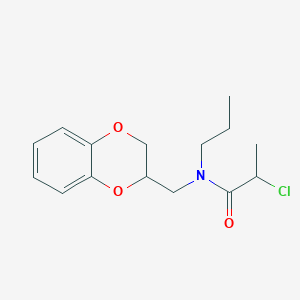
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, CP-47,497 has been found to have a higher affinity for CB1 receptors, which are primarily found in the brain, compared to CB2 receptors, which are primarily found in the immune system.
Mécanisme D'action
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide acts on the CB1 receptors in the brain, which are involved in the regulation of pain, mood, and appetite. When 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor signaling pathway is thought to be responsible for the analgesic and anti-inflammatory effects of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide.
Biochemical and physiological effects:
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that it can reduce pain and inflammation, as well as improve memory and cognitive function. It has also been found to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide in lab experiments is its high affinity for CB1 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide is that it is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide. One area of interest is in the development of novel analgesics based on the structure of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide. Another area of research is in the development of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide analogs with improved pharmacological properties. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide, as well as its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide involves several steps, including the reaction of 1,4-benzodioxane with 3-chloropropionyl chloride and propylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide can effectively reduce pain and inflammation in animal models, suggesting that it may have potential as a novel analgesic.
Propriétés
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-3-8-17(15(18)11(2)16)9-12-10-19-13-6-4-5-7-14(13)20-12/h4-7,11-12H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCVDGDVAYBLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1COC2=CC=CC=C2O1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

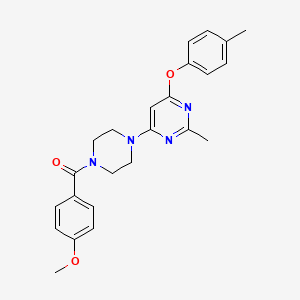
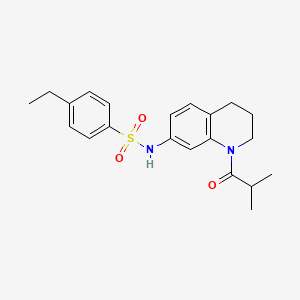

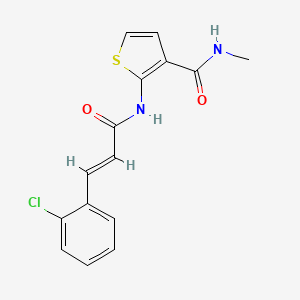
![N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2876747.png)
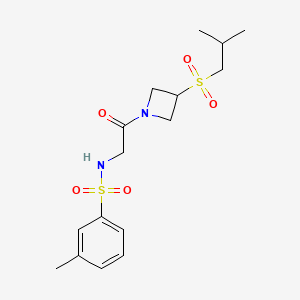
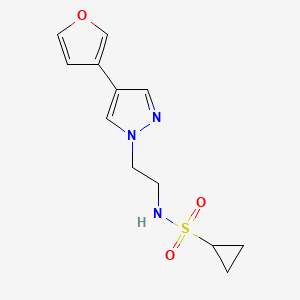

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)
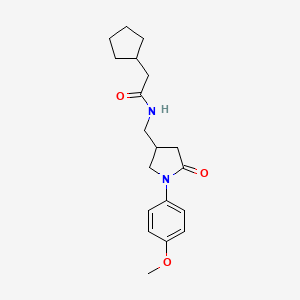
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)
![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)
